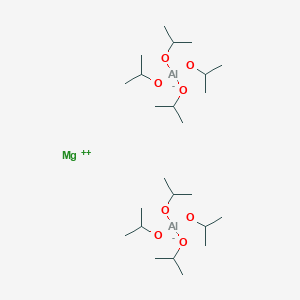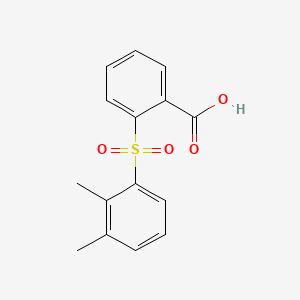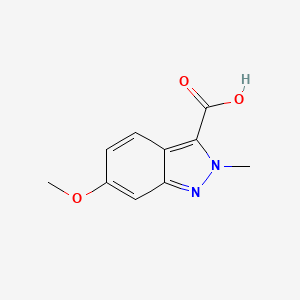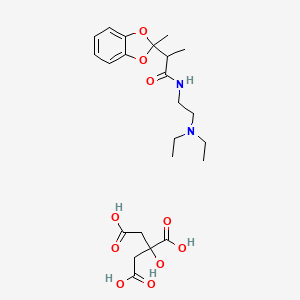
1-Octadecylbiguanide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecylbiguanide monohydrochloride is a chemical compound with the molecular formula C20H44ClN5 and a molecular weight of 390.04986 . It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chain, which imparts unique properties and functionalities.
Méthodes De Préparation
The synthesis of 1-Octadecylbiguanide monohydrochloride involves several steps. One common synthetic route includes the reaction of octadecylamine with cyanamide, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale manufacturing.
Analyse Des Réactions Chimiques
1-Octadecylbiguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Octadecylbiguanide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound has antimicrobial properties, making it useful in biological studies and applications.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the formulation of disinfectants and preservatives
Mécanisme D'action
The mechanism of action of 1-Octadecylbiguanide monohydrochloride involves its interaction with cellular membranes and proteins. It is believed to disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it may inhibit specific enzymes and pathways, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-Octadecylbiguanide monohydrochloride can be compared with other biguanide compounds, such as chlorhexidine and metformin. While chlorhexidine is widely used as an antiseptic, metformin is a well-known antidiabetic drug. The unique long alkyl chain in this compound distinguishes it from these compounds, providing enhanced lipophilicity and membrane interaction capabilities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and functionalities make it a valuable tool in research and industry.
Propriétés
Numéro CAS |
23604-20-8 |
|---|---|
Formule moléculaire |
C20H44ClN5 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-octadecylguanidine;hydrochloride |
InChI |
InChI=1S/C20H43N5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22;/h2-18H2,1H3,(H6,21,22,23,24,25);1H |
Clé InChI |
VLCMOUXFRARDSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



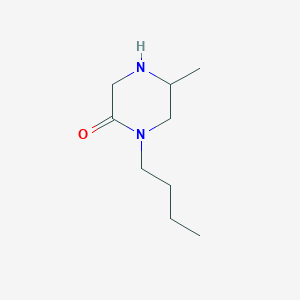
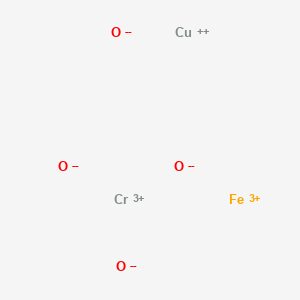
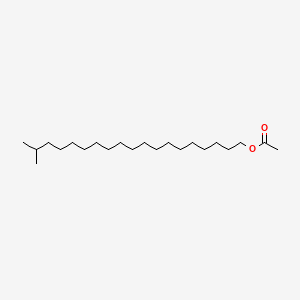
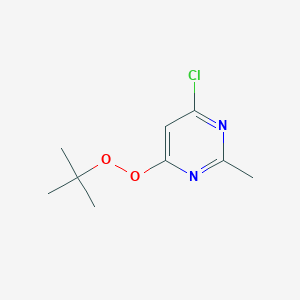
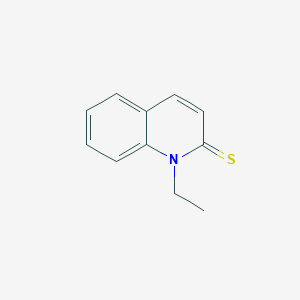
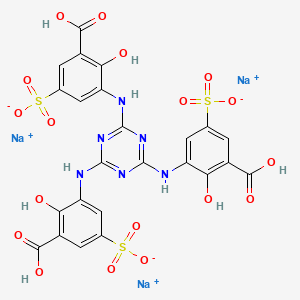
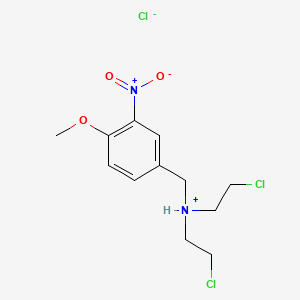
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)

